molecular formula C12H14O3 B13533972 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13533972
M. Wt: 206.24 g/mol
InChI Key: GYCFAEPYTKVKGR-UHFFFAOYSA-N
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Description

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclopropane carboxylic acid, featuring a methoxymethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler analog without the methoxymethyl and phenyl groups.

    2-Methoxy-2-phenylcyclopropane-1-carboxylic acid: A related compound with a methoxy group directly attached to the cyclopropane ring.

Uniqueness

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[3-(methoxymethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-7-8-3-2-4-9(5-8)10-6-11(10)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14)

InChI Key

GYCFAEPYTKVKGR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2CC2C(=O)O

Origin of Product

United States

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